![molecular formula C13H10N2S3 B14353146 3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol CAS No. 97763-12-7](/img/no-structure.png)
3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This specific compound is characterized by the presence of a benzothiazole ring attached to an aminobenzene dithiol moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, materials science, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol typically involves the reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using scandium triflate (Sc(OTf)3) as an initiator . This method is based on a tandem reaction involving the activation of the carbonyl group, the Knoevenagel condensation, nucleophilic addition of an azole, followed by intramolecular cyclization to obtain the desired product .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multicomponent reactions and green chemistry approaches. These methods aim to minimize the use of hazardous reagents and solvents, making the process more environmentally friendly. For example, the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization, is a common industrial approach .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the aminobenzene dithiol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .
Wissenschaftliche Forschungsanwendungen
3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound inhibits enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are essential for bacterial growth and survival.
Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with similar biological activities.
2-Phenyl-4H-benzo[d][1,3]oxazin-4-one: Another benzothiazole derivative used in medicinal chemistry.
6-Substituted Benzothiazoles: These compounds exhibit similar antimicrobial and anticancer properties.
Uniqueness
3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol is unique due to its dual functionality as both a benzothiazole and a dithiol compound. This dual functionality enhances its reactivity and allows for a broader range of applications in various fields .
Eigenschaften
97763-12-7 | |
Molekularformel |
C13H10N2S3 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
3-(1,2-benzothiazol-3-ylamino)benzene-1,2-dithiol |
InChI |
InChI=1S/C13H10N2S3/c16-10-6-3-5-9(12(10)17)14-13-8-4-1-2-7-11(8)18-15-13/h1-7,16-17H,(H,14,15) |
InChI-Schlüssel |
HCEYJULAQFGNEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NS2)NC3=C(C(=CC=C3)S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.